molecular formula C12H18BrNO3S B14901310 2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide

2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide

Cat. No.: B14901310
M. Wt: 336.25 g/mol
InChI Key: IXTAQASJVZPFIS-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methoxybutyl group, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the bromination of 4-methylbenzenesulfonamide followed by the introduction of the 4-methoxybutyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile. The final step involves the coupling of the brominated intermediate with 4-methoxybutylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-methoxybutyl)-2-methylpropanamide
  • 2-Bromo-N-(3-bromo-4-methoxybutyl)-3-furamide

Uniqueness

2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-10-5-6-12(11(13)9-10)18(15,16)14-7-3-4-8-17-2/h5-6,9,14H,3-4,7-8H2,1-2H3

InChI Key

IXTAQASJVZPFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCCOC)Br

Origin of Product

United States

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